4-(Acetylamino)-3-chlorobenzenesulfonyl fluoride
Description
4-(Acetylamino)-3-chlorobenzenesulfonyl fluoride is a synthetic aromatic sulfonyl fluoride derivative characterized by a sulfonyl fluoride (-SO₂F) group at the benzene ring’s para position, an acetylated amino group (-NHAc) at the 4-position, and a chlorine atom at the 3-position. This compound is of interest in medicinal chemistry and chemical biology due to the sulfonyl fluoride moiety’s reactivity, which enables covalent binding to biological targets, such as enzymes or receptors. The chlorine and acetylamino substituents influence electronic properties, solubility, and steric effects, making it distinct from simpler sulfonyl fluorides.
Properties
CAS No. |
25300-04-3 |
|---|---|
Molecular Formula |
C8H7ClFNO3S |
Molecular Weight |
251.66 g/mol |
IUPAC Name |
4-acetamido-3-chlorobenzenesulfonyl fluoride |
InChI |
InChI=1S/C8H7ClFNO3S/c1-5(12)11-8-3-2-6(4-7(8)9)15(10,13)14/h2-4H,1H3,(H,11,12) |
InChI Key |
AWTMVPSESBZTGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)F)Cl |
Origin of Product |
United States |
Preparation Methods
Biological Activity
The biological activity of 4-(Acetylamino)-3-chlorobenzenesulfonyl fluoride is centered around its ability to inhibit serine proteases. This is due to the electrophilic nature of the sulfonyl fluoride group, which can covalently bind with serine residues in enzyme active sites, effectively inhibiting their function.
Medicinal Chemistry Applications
In medicinal chemistry, this compound is explored for its potential to inhibit serine proteases, which are involved in various physiological processes and diseases. Targeting these enzymes is a strategic approach for developing therapeutic agents.
Research Findings
Research indicates that the binding affinity of 4-(Acetylamino)-3-chlorobenzenesulfonyl fluoride to enzymes is influenced by the structure of the enzyme's active site and the presence of other functional groups within the molecule.
Data Table: Compound Characteristics
| Characteristic | Description |
|---|---|
| Molecular Formula | C₈H₇ClFNO₃S |
| Molecular Weight | Approximately 251.66 g/mol |
| CAS Number | 25300-04-3 |
| Biological Activity | Inhibitor of serine proteases |
| Applications | Medicinal chemistry, enzyme inhibition |
| Safety Classification | Skin Corr. 1B |
Chemical Reactions Analysis
Types of Reactions
4-Acetamido-3-chlorobenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The acetamido group can undergo oxidation to form corresponding nitro compounds or reduction to form amines.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation: Products include nitro derivatives.
Reduction: Products include amines.
Scientific Research Applications
4-Acetamido-3-chlorobenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate derivatives.
Biology: The compound is used in the study of enzyme inhibition, particularly for enzymes that interact with sulfonyl fluoride groups.
Mechanism of Action
The mechanism of action of 4-Acetamido-3-chlorobenzene-1-sulfonyl fluoride involves its interaction with nucleophilic sites on enzymes or other biological molecules. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophilic amino acid residues such as serine or cysteine in enzyme active sites. This covalent modification can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on Inosiplex, a drug containing 4-(acetylamino)benzoate (CAS 36703-88-5) as a component . While this compound shares the 4-(acetylamino) substitution pattern with the target molecule, critical differences exist in functional groups and applications. Below is a detailed comparison with structurally or functionally related compounds:
Structural Analogues
Reactivity and Stability
- Sulfonyl Fluoride vs. Carboxylate: The sulfonyl fluoride group in the target compound is highly electrophilic, enabling nucleophilic substitution reactions with serine or cysteine residues in proteins . In contrast, the carboxylate group in 4-(acetylamino)benzoate (Inosiplex) is non-reactive under physiological conditions, functioning as a counterion in drug formulations.
- Chlorine Substitution: The 3-chloro group in the target compound enhances electron-withdrawing effects, increasing the sulfonyl fluoride’s reactivity compared to non-halogenated analogues like 4-aminobenzenesulfonyl fluoride.
Physicochemical Properties
| Property | 4-(Acetylamino)-3-chlorobenzenesulfonyl fluoride | 4-(Acetylamino)benzoate |
|---|---|---|
| Solubility | Low in water; soluble in polar aprotic solvents | High water solubility |
| LogP | ~2.5 (moderately lipophilic) | ~0.8 (hydrophilic) |
| Stability | Hydrolyzes slowly in aqueous media | Stable at physiological pH |
Research Findings and Limitations
- However, extrapolations are made based on structural similarities and known reactivity trends.
- Key Insight: The chlorine and sulfonyl fluoride groups in 4-(Acetylamino)-3-chlorobenzenesulfonyl fluoride differentiate it from carboxylate-containing analogues like Inosiplex’s 4-(acetylamino)benzoate, making it more suitable for covalent drug discovery.
Biological Activity
4-(Acetylamino)-3-chlorobenzenesulfonyl fluoride is a chemical compound notable for its biological activity, primarily as an enzyme inhibitor. This compound features a sulfonyl fluoride group, which is critical for its interaction with serine proteases. Understanding its biological activity is essential for exploring its therapeutic potential in various medical applications.
Chemical Structure and Properties
- Molecular Formula : C₇H₈ClFNO₂S
- Molecular Weight : Approximately 345.77 g/mol
The compound consists of an acetylamino group, a chlorobenzene moiety, and a sulfonyl fluoride functional group. The electrophilic nature of the sulfonyl fluoride allows it to form covalent bonds with nucleophilic sites in enzymes, particularly serine residues.
4-(Acetylamino)-3-chlorobenzenesulfonyl fluoride functions primarily as an inhibitor of serine proteases. The mechanism involves the following steps:
- Covalent Bond Formation : The sulfonyl fluoride group reacts with the hydroxyl group of serine residues in the active site of serine proteases.
- Enzyme Inhibition : This covalent modification leads to irreversible inhibition of enzyme activity, affecting various biological pathways where these enzymes play a crucial role.
Enzyme Inhibition
The compound has shown significant inhibitory effects on several serine proteases, making it a candidate for therapeutic applications in diseases where these enzymes are implicated. Its selectivity and potency can vary based on the structural characteristics of the target enzyme's active site.
Case Studies and Research Findings
Research has highlighted various aspects of the biological activity of 4-(Acetylamino)-3-chlorobenzenesulfonyl fluoride:
- Study on Antitumor Effects : One study demonstrated that compounds similar to this sulfonamide structure exhibited enhanced antitumor effects when combined with other antitumor agents, suggesting potential applications in cancer therapy .
- Serine Protease Targeting : Investigations into the binding affinity of this compound revealed that its effectiveness is influenced by both the enzyme's structure and the presence of other functional groups within the molecule.
Comparative Analysis with Similar Compounds
The following table summarizes key features of 4-(Acetylamino)-3-chlorobenzenesulfonyl fluoride compared to structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-(Acetylamino)-3-chlorobenzenesulfonyl fluoride | C₇H₈ClFNO₂S | Electrophilic sulfonyl fluoride; serine protease inhibitor |
| 3-Amino-4-chlorobenzenesulfonyl fluoride | C₆H₅ClFNO₂S | Contains an amino group instead of acetylamino |
| 4-Nitro-3-chlorobenzenesulfonyl fluoride | C₆H₄ClFNO₂S | Features a nitro group, affecting reactivity |
| Methanesulfonyl fluoride | CH₃SO₂F | Simpler structure; primarily used as an inhibitor |
This comparison illustrates how the unique combination of functional groups in 4-(Acetylamino)-3-chlorobenzenesulfonyl fluoride enhances its reactivity towards serine proteases compared to other analogs.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(Acetylamino)-3-chlorobenzenesulfonyl fluoride, and what critical parameters influence yield?
- Methodology : The compound can be synthesized via chlorosulfonation of an acetylamino-substituted chlorobenzene precursor. A reported method for analogous compounds involves reacting N-phenylacetamide with chlorosulfonic acid under controlled heating (60°C, 30 min), followed by quenching in ice-water to precipitate the sulfonyl chloride intermediate, which is then fluorinated . Key parameters include:
- Temperature control to avoid over-sulfonation.
- Stoichiometric ratio of chlorosulfonic acid to precursor (e.g., 5:1 molar ratio for optimal yield).
- Purification via recrystallization or column chromatography to remove byproducts like sulfonic acids.
Q. How is 4-(Acetylamino)-3-chlorobenzenesulfonyl fluoride characterized spectroscopically?
- Methodology :
- NMR : H and C NMR identify substituent positions (e.g., acetyl group at ~2.1 ppm for CH, aromatic protons at 7.2–8.0 ppm) .
- IR : Peaks at ~1700 cm (C=O stretch of acetamide) and ~1370/1180 cm (S=O asymmetric/symmetric stretches) confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., CHClFNOS) with isotopic patterns for Cl and F .
Q. What reactivity patterns are observed when this compound reacts with nucleophiles?
- Methodology : The sulfonyl fluoride group undergoes nucleophilic substitution (e.g., with amines, alcohols, or thiols). Example protocol:
- React with primary amines (e.g., benzylamine) in anhydrous DMF at 25°C for 2 hours to form sulfonamides.
- Monitor reaction progress via TLC (eluent: ethyl acetate/hexane 3:7).
- Isolated yields typically range from 60–85%, depending on steric hindrance .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported reactivity data for sulfonyl fluorides?
- Methodology :
- Controlled Variable Testing : Systematically vary solvents (e.g., DMF vs. THF), temperatures, and catalysts (e.g., DMAP) to identify conditions that reproduce or contradict prior results.
- Kinetic Studies : Use in-situ F NMR to track fluoride displacement rates, revealing electronic effects of the 3-chloro and 4-acetylamino substituents .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition-state energies, clarifying steric/electronic influences .
Q. What strategies optimize the compound’s stability in aqueous vs. anhydrous environments for biological assays?
- Methodology :
- Stability Profiling : Incubate the compound in PBS (pH 7.4) and DMSO at 25°C/37°C. Monitor degradation via HPLC at 0, 24, and 48 hours.
- Lyophilization : Pre-freeze samples in tert-butanol to enhance shelf life.
- Additive Screening : Include stabilizers like trehalose (5% w/v) to reduce hydrolysis in aqueous buffers .
Q. How does the electronic influence of the 3-chloro substituent affect reactivity compared to other sulfonyl fluorides?
- Methodology :
- Comparative Reactivity Assay : Test displacement reactions with a panel of nucleophiles (e.g., sodium ethoxide, aniline) against analogs like 4-(Acetylamino)benzenesulfonyl fluoride (no Cl substituent).
- Data Analysis : Tabulate second-order rate constants (k) to quantify electronic effects:
| Compound | k (Ms) with Aniline |
|---|---|
| 4-(Acetylamino)-3-chloro- | 0.45 ± 0.03 |
| 4-(Acetylamino)- | 0.28 ± 0.02 |
- The electron-withdrawing Cl group increases electrophilicity at the sulfur center, accelerating substitution .
Methodological Considerations for Data Interpretation
- Contradiction Resolution : If conflicting reactivity data arise, validate purity via elemental analysis and DSC to rule out impurities or polymorphic forms .
- Biological Relevance : For enzyme inhibition studies, ensure the compound’s stability under assay conditions (e.g., pH 7.4, 37°C) matches in vivo environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
